Enantiomer-Specific Reversal of Norepinephrine Potentiation: (-)-Olmidine vs. (+)- and dl-Mandelamidine
The (-)-enantiomer of Olmidine (l-mandelamidine) exhibits a qualitatively opposite effect on norepinephrine-induced pressor responses compared to the (+)-enantiomer and racemate. While d- and dl-mandelamidine potentiate the response to norepinephrine, l-mandelamidine inhibits it [1]. This stereospecific functional switch represents a fundamental pharmacological divergence within the same chemical scaffold.
| Evidence Dimension | Modulation of norepinephrine-induced pressor response |
|---|---|
| Target Compound Data | Inhibition |
| Comparator Or Baseline | d-Mandelamidine: Potentiation; dl-Mandelamidine: Potentiation (weaker than d-) |
| Quantified Difference | Qualitative reversal (Potentiation vs. Inhibition) |
| Conditions | Rat blood pressure; 5 mg/kg intravenous |
Why This Matters
Selection of the specific (-)-enantiomer is critical for studies of adrenergic inhibition, as the racemate or (+)-enantiomer would produce opposite or confounding results.
- [1] Ozawa H, Hironaka Y. [Comparison of hypotensive activities of dl-mandelamidine (olmidine) and its optical isomers. II]. Yakugaku Zasshi. 1976 Sep;96(9):1150-6. View Source
